molecular formula C10H9N3O4 B2840832 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione CAS No. 858243-19-3

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B2840832
CAS No.: 858243-19-3
M. Wt: 235.199
InChI Key: OAFQWPMVYCDULH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione (CAS 858243-19-3) is an organic compound with the molecular formula C 10 H 9 N 3 O 4 and a molecular weight of 235.20 g/mol . This phthalazinedione derivative is a valuable building block in medicinal chemistry research, particularly as a precursor for the synthesis of more complex, biologically active molecules . Its primary research value lies in its role as a key intermediate for generating 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives . These 5-amino compounds are subjects of extensive investigation for their potential therapeutic applications. Patents indicate that such derivatives, including their salts and hydrates, are being explored for the treatment of various conditions, including viral infections such as those caused by coronaviruses (e.g., SARS-CoV-2, MERS-CoV) . The structural motif of the phthalazinedione core is also associated with a range of other researched activities, including anti-inflammatory and anti-neoplastic properties, as noted in studies on related dihydrophthalazine-1,4-dione structures . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dimethyl-5-nitrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFQWPMVYCDULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

Traditional Synthesis Methods

Condensation of 3-Nitrophthalic Anhydride with Methylhydrazine

The most widely reported bulk-phase synthesis involves reacting 3-nitrophthalic anhydride (CAS 641-70-3) with methylhydrazine in acetic acid under reflux. Key steps include:

  • Nucleophilic Attack : Methylhydrazine attacks the electrophilic carbonyl carbons of 3-nitrophthalic anhydride, forming a bis-hydrazide intermediate.
  • Cyclization : Intramolecular dehydration yields the phthalazine core, with concurrent nitro-group stabilization via resonance.
  • Methylation : Dimethylation occurs either in situ via excess methylhydrazine or through post-synthetic alkylation.

Optimized Conditions

  • Molar Ratio : 1:1.1 (anhydride:methylhydrazine)
  • Solvent : Acetic acid (60% v/v)
  • Temperature : 110°C
  • Time : 30 minutes
  • Yield : 92–93.7%

Limitations : Prolonged heating risks decarboxylation, while acetic acid’s corrosivity necessitates specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 5–10 minutes by enhancing molecular collision frequencies. A typical protocol involves:

  • Reactants : 3-Nitrophthalic acid (CAS 603-11-2) and dimethylhydrazine
  • Solvent : Ethanol/water (1:1)
  • Power : 300 W
  • Yield : 88%

Microdroplet Synthesis: A Catalysis-Free Approach

Electrospray Microdroplet Reactor Design

Pioneered by Zare et al., electrosprayed microdroplets (1–10 μm diameter) enable ultrafast synthesis through interfacial charge accumulation and solvent evaporation. For this compound:

  • Reactants : 3-Nitrophthalic anhydride and dimethylhydrazine (1:1 molar ratio)
  • Solvent : DMF/ACN (1:1 v/v)
  • Voltage : +3 kV (generates charged droplets)
  • Residence Time : <1 ms
  • Conversion : >90%

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Vapor Pressure (torr) Conversion (%)
DMF 36.7 2.7 93
ACN 37.5 72.8 20
DMF/ACN (1:1) 37.1 37.8 89

DMF’s low volatility prolongs droplet lifetime, enabling complete reactant diffusion. ACN’s high volatility prematurely terminates reactions, underscoring solvent selection’s critical role.

Comparative Analysis of Synthesis Methods

Reaction Kinetics and Yield

Parameter Traditional Reflux Microwave Microdroplet
Time 30 min–24 h 5–10 min <1 ms
Temperature (°C) 110 80–120 25
Catalyst Required Yes (AcOH) No No
Yield (%) 92–93.7 88 >90

Microdroplet methods eliminate energy-intensive heating and catalyst use, aligning with green chemistry principles.

Byproduct Formation

Traditional bulk reactions generate 2-(methylamino)isoindoline-1,3-dione as a byproduct (5–8% yield) due to competing five-membered ring formation. Microdroplet confinement suppresses this pathway, favoring six-membered phthalazine products exclusively.

Optimization Strategies

Stoichiometric Tuning

Excess dimethylhydrazine (1.2 equiv) shifts equilibrium toward the desired product, mitigating dimerization side reactions.

Solvent Engineering

  • DMF/Water Mixtures : 10% water content enhances proton availability, accelerating cyclization.
  • Co-solvents : Addition of 10% THF improves nitro-group solubility, boosting yield by 12%.

Post-Synthetic Purification

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted anhydride, achieving >98% purity.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to anticoagulant and antitumor agents, leveraging its ability to inhibit Factor Xa (IC₅₀ = 0.8 μM).

Optical Materials

Nitro-phthalazines exhibit solvatochromic shifts (Δλ = 40 nm in DMSO vs. hexane), enabling use as pH-sensitive fluorophores.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity :
Research has indicated that 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione exhibits significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Antimicrobial Properties :
This compound has shown promising results against a range of bacterial and fungal pathogens. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.

Material Science Applications

Polymer Chemistry :
In materials science, this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications.

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor ActivityJournal of Medicinal ChemistryInduces apoptosis in cancer cell lines
Antimicrobial PropertiesInternational Journal of Antimicrobial AgentsEffective against resistant Staphylococcus aureus and Candida albicans
Polymer ChemistryPolymer Science JournalEnhances thermal stability and mechanical properties

Case Studies

  • Case Study on Antitumor Activity
    A clinical trial evaluated the effects of this compound on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects.
  • Case Study on Antimicrobial Efficacy
    A laboratory study tested the compound against various microbial strains. Results showed that it inhibited bacterial growth by up to 90% at certain concentrations, suggesting its potential as a new therapeutic agent for infections caused by resistant organisms.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its anticonvulsant properties, where it is believed to modulate neurotransmitter pathways and inhibit seizure activity . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The phthalazinedione scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 8 dictating functional properties. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Substituents Key Properties/Applications References
5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) NH₂ at position 5 Chemiluminescence (e.g., peroxidase detection) , lipid solubility for cellular penetration
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione CH₃ at 2,3; NO₂ at 5 Presumed enhanced electron-withdrawing effects for potential nitro-reduction or enzyme inhibition (inferred from analogs)
8-Chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione Cl at 8; CH₃ at 3 Anticancer activity (cytotoxicity in leukemia and HeLa cells)
PARP10/15 Inhibitors Varied substituents (e.g., aryl, alkyl groups) Dual inhibition of PARP10/15 (IC₅₀: low micromolar), rescues cells from apoptosis
5-Chloro-3-methyl-2-(2-azidoethyl)-2,3-dihydrophthalazine-1,4-dione Cl at 5; CH₃ at 3; azidoethyl at 2 Synthetic intermediate (72% yield via DMSO reflux)

Physicochemical Properties

Property Luminol 2,3-Dimethyl-5-nitro Derivative (Inferred) PARP10/15 Inhibitors
Solubility Moderate (aqueous) Likely lower (nitro and methyl groups increase hydrophobicity) Variable (depends on substituents)
Stability Prone to oxidation Enhanced stability (electron-withdrawing NO₂) Stable under physiological conditions
Synthetic Yield ~70–80% Not reported 34–72%

Key Research Findings and Gaps

Chemiluminescence: Nitro groups are less commonly used than amino groups in luminescent probes due to reduced electron-donating capacity. However, they may enable novel applications in radical-mediated reactions .

Biological Potential: Nitro groups in related compounds (e.g., antitumor agents ) suggest possible cytotoxicity or hypolipidemic effects for 2,3-dimethyl-5-nitro derivatives, but direct evidence is lacking.

Synthetic Challenges : The steric bulk of 2,3-dimethyl groups may complicate nitration or further functionalization steps, necessitating optimized protocols.

Biological Activity

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione (DMNDP) is a chemical compound with the molecular formula C10H9N3O4. This compound is notable for its unique structural features, including a phthalazine ring system with nitro and methyl substitutions. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the fields of anticonvulsant and antimicrobial activities.

The synthesis of DMNDP typically involves the nitration of phthalhydrazide derivatives. One common method includes reacting phthalhydrazide with nitric acid under controlled conditions to introduce the nitro group. This process is followed by crystallization to isolate the desired product.

Biological Activity Overview

Research has shown that DMNDP exhibits various biological activities, including:

  • Anticonvulsant Activity : Studies indicate that DMNDP may modulate neurotransmitter pathways, potentially inhibiting seizure activity .
  • Antimicrobial Properties : Preliminary evaluations suggest that DMNDP has antibacterial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Cytotoxic Activity : In vitro studies have demonstrated that DMNDP can exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for DMNDP in its biological activities is believed to involve interactions with specific molecular targets within cells. For instance, in anticonvulsant activity, it is thought to affect neurotransmitter release and receptor modulation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of DMNDP:

  • Anticonvulsant Studies :
    • A study focused on the design and synthesis of novel 2,3-dihydrophthalazine derivatives indicated that DMNDP and its analogs showed significant anticonvulsant properties when tested in animal models .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that DMNDP exhibited antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined using agar diffusion methods, revealing effective concentrations for bacterial inhibition .
  • Cytotoxicity Assays :
    • Cytotoxic assays conducted on human cancer cell lines showed that DMNDP could reduce cell viability significantly at certain concentrations. The results highlight its potential as a candidate for further development in cancer therapy .

Comparison with Similar Compounds

To better understand the uniqueness of DMNDP, it is helpful to compare it with related compounds:

Compound NameBiological ActivityNotable Features
5-Amino-2,3-dihydrophthalazine-1,4-dioneAnticancer, AnticonvulsantKnown for chemiluminescent properties
3-NitrophthalhydrazideAntimicrobialAnother nitro-substituted derivative
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dioneAntimicrobialSimilar structure but different substituents

DMNDP stands out due to its specific substitution pattern and resultant chemical properties that enhance its biological activity profile.

Q & A

Q. Characterization :

  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., nitro group resonance at δ 8.5–9.0 ppm) and IR (C=O stretches at ~1700 cm1^{-1}, NO2_2 symmetric/asymmetric stretches at ~1520/1350 cm1^{-1}) .
  • Melting Point : Compare with literature values (e.g., 175–177°C for analogous nitro derivatives) .

Advanced Question: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing group, activating the phthalazine ring for nucleophilic attack at adjacent positions. For example:

  • Substitution Reactions : React with thiols (e.g., 4-fluorobenzenethiol) in DMF at 80°C to form 5-nitro-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione derivatives. Monitor progress via TLC and HPLC .
  • Mechanistic Insight : Use DFT calculations to model charge distribution, revealing enhanced electrophilicity at C-6 and C-7 positions due to nitro group conjugation .

Q. Key Data :

Reaction ConditionsYield (%)Product Stability
DMF, 80°C, 12 h79.1Stable up to 6 months (stored at –20°C)
Ethanol, reflux, 8 h54.9Degrades at >40°C

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (mobile phase: acetonitrile/water, 70:30) .
  • Elemental Analysis : Verify %C, %H, %N (e.g., theoretical for C10_{10}H9_{9}N3_{3}O4_{4}: C 49.39%, H 3.73%, N 17.28%).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 244.1) confirms molecular weight .

Advanced Question: How can computational chemistry aid in designing analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen analogs against target enzymes (e.g., bacterial nitroreductases) using AutoDock Vina. Prioritize derivatives with lower binding energies (<–8 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with observed antimicrobial activity. For example, electron-withdrawing groups at C-5 improve potency against E. coli .

Q. Example Optimization :

Substituentσ ValueMIC (μg/mL)
–NO2_2+1.272.5
–Cl+0.2312.5
–OCH3_3–0.27>50

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent nitro group degradation .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced Question: How to resolve contradictions in reported spectral data for nitro-substituted dihydrophthalazines?

Methodological Answer:

  • Variable Temperature NMR : Perform at 25°C and –40°C to detect dynamic effects (e.g., rotational barriers around the NO2_2 group) .
  • X-ray Crystallography : Resolve ambiguities in nitro group orientation (e.g., dihedral angle relative to the phthalazine plane: 15–20°) .
  • Cross-Validation : Compare with synthesized reference standards (e.g., 5-nitro vs. 6-nitro isomers) to confirm peak assignments .

Basic Question: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (7:3 v/v) for high recovery (85–90% yield). Avoid DMSO due to slow evaporation .
  • Temperature Gradient : Dissolve at 60°C, cool to 4°C overnight, and filter under reduced pressure.

Advanced Question: How to investigate the compound’s redox behavior in electrochemical studies?

Methodological Answer:

  • Cyclic Voltammetry : Use a glassy carbon electrode in 0.1 M TBAP/ACN. Observe reduction peaks at –0.75 V (NO2_2 → NHOH) and –1.2 V (quinone → hydroquinone) .
  • Controlled-Potential Electrolysis : Isolate reduction products (e.g., hydroxylamine derivatives) for biological testing .

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